molecular formula C20H26N2O2 B1439707 N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide CAS No. 1020054-87-8

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide

Cat. No.: B1439707
CAS No.: 1020054-87-8
M. Wt: 326.4 g/mol
InChI Key: JLTPMIAKJUHDCJ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features an amide linkage, a phenyl group substituted with an amino and a methyl group, and a phenoxy group substituted with a sec-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 5-amino-2-methylbenzoic acid with 2-[2-(sec-butyl)-phenoxy]propanoyl chloride in the presence of a base such as triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving amides and phenoxy groups.

    Medicine: Potential use as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide: Lacks the sec-butyl group.

    N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]propanamide: Has a tert-butyl group instead of a sec-butyl group.

Uniqueness

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-5-13(2)17-8-6-7-9-19(17)24-15(4)20(23)22-18-12-16(21)11-10-14(18)3/h6-13,15H,5,21H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTPMIAKJUHDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
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